molecular formula C10H10BrNO B1269029 1-Acetyl-5-bromoindoline CAS No. 22190-38-1

1-Acetyl-5-bromoindoline

Cat. No. B1269029
M. Wt: 240.1 g/mol
InChI Key: WQKQAIXOTCPWFE-UHFFFAOYSA-N
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Patent
US06525056B2

Procedure details

Part A: 1-Acetyl-5-bromoindoline (2.47 g, 10.29 mmol) was heated at reflux with N-chlorosuccinimide (1.56 g, 10.40 mmol) in CH3CN for 30 min and an additional amount NCS (1 g, 7.47 mmol) was added while hot and the reaction was stirred at 25° C. for 16 h. The solvent was stripped in vacuo and the residue was chromatographed on silica gel using 20% EtOAc/hexanes as eluent to give 1-acetyl-5-bromo-7-chloroindoline (1.17 g).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([Br:13])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Cl:14]N1C(=O)CCC1=O>CC#N>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([Br:13])=[CH:10][C:11]=2[Cl:14])[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)Br
Step Two
Name
Quantity
1.56 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel using 20% EtOAc/hexanes as eluent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC(=C12)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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